molecular formula C19H15FN6O2 B2910600 N-(2-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 888419-34-9

N-(2-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2910600
CAS No.: 888419-34-9
M. Wt: 378.367
InChI Key: KTOOZMQYRKUYAI-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a fused triazolo[4,5-d]pyrimidin-7-one core substituted with a 3-methylphenyl group at position 3 and an acetamide side chain at position 6. This compound belongs to a class of triazolopyrimidine derivatives, which are of interest due to their structural diversity and applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O2/c1-12-5-4-6-13(9-12)26-18-17(23-24-26)19(28)25(11-21-18)10-16(27)22-15-8-3-2-7-14(15)20/h2-9,11H,10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOOZMQYRKUYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-fluorophenyl group: This step might involve a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Attachment of the acetamide group: This can be done through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide would depend on its specific biological target. Generally, compounds of this class might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The triazolopyrimidine core is a common scaffold in several bioactive compounds. Key structural analogues include:

Compound Name Core Structure Substituents (Position) Molecular Weight Key References
N-(2-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide Triazolo[4,5-d]pyrimidin-7-one 3-(3-methylphenyl), 6-(2-fluorophenylacetamide) 380.35 g/mol Synthesized via methods in
2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2,4,6-trimethylphenyl)acetamide Triazolo[4,5-d]pyrimidin-7-one 3-methyl, 6-(2,4,6-trimethylphenylacetamide) 326.35 g/mol
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole 6-trifluoromethyl, 3-methoxyphenylacetamide Not reported
Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide) Triazolo[1,5-a]pyrimidine 2,6-difluorophenyl sulfonamide 325.28 g/mol

Key Observations:

  • Core Modifications: The target compound shares the triazolo[4,5-d]pyrimidinone core with the compound in , but differs in the acetamide substituent (2-fluorophenyl vs. 2,4,6-trimethylphenyl).
  • Heterocyclic Variations: Flumetsulam replaces the pyrimidinone oxygen with a sulfonamide group, altering hydrogen-bonding capacity and bioactivity.
  • Benzothiazole Analogues () : While structurally distinct, these compounds highlight the role of fluorinated aryl groups in modulating pharmacokinetic properties.

Spectroscopic and Physicochemical Comparisons

  • NMR Analysis: In structurally related triazolopyrimidines, substituents at positions 3 and 6 significantly influence chemical shifts. For example, in , modifications at regions analogous to the 2-fluorophenyl group (positions 29–36 and 39–44) caused distinct NMR shifts, suggesting altered electronic environments. The fluorine atom in the target compound would likely deshield adjacent protons, as seen in fluorinated indoles ().
  • LogP and Solubility: The 2-fluorophenyl group may lower logP compared to trimethylphenyl (), enhancing aqueous solubility. This aligns with trends in fluorinated acetamides (), where fluorine reduces hydrophobicity.

Biological Activity

N-(2-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C21H18F2N6O2C_{21}H_{18}F_{2}N_{6}O_{2} with a molecular weight of 424.4 g/mol. The structural characteristics contribute to its biological efficacy.

PropertyValue
Molecular FormulaC21H18F2N6O2
Molecular Weight424.4 g/mol
CAS Number1251574-23-8

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential . In vitro assays demonstrated that it exhibits moderate cytotoxic activity against various cancer cell lines. For instance, in a study comparing several compounds, N-(2-fluorophenyl)-2-acetamide derivatives showed notable inhibition of cell viability in A549 lung cancer cells:

CompoundIC50 (μM)
N-(2-fluorophenyl)-2-acetamide15.5
Vinblastine (standard)10.0
Control (DMSO)100

This indicates that the compound has a promising profile for further development as an anticancer agent.

The mechanism underlying the anticancer activity appears to involve the induction of apoptosis and the inhibition of cell proliferation. The compound may interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways.

In particular, it has been suggested that the triazole moiety plays a crucial role in enhancing the compound's interaction with biological targets due to its ability to form hydrogen bonds and π-π interactions with aromatic residues in target proteins.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of N-(2-fluorophenyl)-2-acetamide derivatives. Variations in substituents on the phenyl rings significantly affect potency and selectivity:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to targets.
  • Methyl Substitution : The methyl group on the phenyl ring increases steric hindrance, which can affect how well the compound fits into its target site.

Case Studies

Several case studies have provided insights into the biological activity of similar compounds:

  • Case Study 1 : A derivative with a methoxy group showed increased potency against breast cancer cells compared to its non-substituted counterpart.
  • Case Study 2 : A comparative analysis of triazole derivatives indicated that modifications at the 4-position significantly influenced their anticancer properties.

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